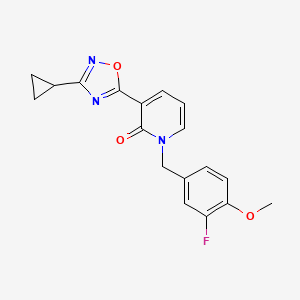

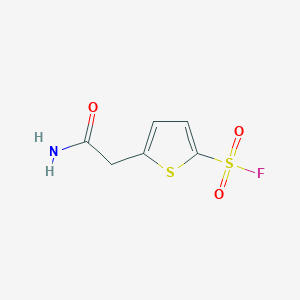

3-(3-环丙基-1,2,4-恶二唑-5-基)-1-(3-氟-4-甲氧基苄基)吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one involves the formation of 1,2,4-oxadiazole derivatives, which are of significant interest due to their potential biological activities. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized to evaluate their antimicrobial properties, indicating a methodological approach that could be adapted for the synthesis of closely related compounds . The synthesis process typically involves condensation reactions, as demonstrated in the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation of various precursors .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial in determining their biological activity. For example, the study of conformational polymorphs of a dipharmacophore compound containing a 1,2,4-oxadiazole ring revealed that different polymorphic forms can exhibit distinct molecular and crystal structures, which in turn affect their interaction energies and potential biological activities . This suggests that the molecular structure of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one would also be a key factor in its biological efficacy.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring and the nature of the fused rings. The synthesis and characterization of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives provide insights into the reactivity of such compounds, where the presence of different substituents can affect the absorption and emission properties . This information can be extrapolated to understand the chemical reactions that 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are closely related to their molecular structure and can be studied through various spectroscopic methods. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were investigated using UV-vis absorption and fluorescence spectroscopy, revealing how different substituents influence these properties . Such analyses are essential for understanding the behavior of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one in various environments and could predict its solubility, stability, and overall reactivity.

科学研究应用

血管平滑肌细胞中的一氧化氮生成酶一项研究探讨了苄并吲唑衍生物 (YC-1) 对血管平滑肌细胞中一氧化氮生成酶表达的影响。该衍生物与本研究化合物密切相关,因为它也涉及恶二唑环结构 (Liu 等人,2009)。

恶二唑衍生物的抗菌活性一项涉及从异烟酸酰肼(一种涉及恶二唑衍生物的过程)开始合成新型 1,2,4-三唑的研究证明了这些化合物的抗菌活性 (Bayrak 等人,2009)。

具有吡啶基 1,3,4-恶二唑基团的氟代吡唑一项关于合成和生物学评价包含吡啶基 1,3,4-恶二唑基团的氟代吡唑的研究揭示了它们作为抗菌剂的潜力。这项研究表明了恶二唑衍生物在开发抗菌化合物中的更广泛应用 (Desai 等人,2016)。

GABA A/苯二氮卓受体结合一项关于咪唑并[1,5-a]喹喔啉酰胺和氨基甲酸酯(包括具有恶二唑-3-基团的结构)的研究调查了它们与 GABA A/苯二氮卓受体的结合亲和力,表明此类化合物在新药理学中的用途 (Tenbrink 等人,1994)。

密度泛函理论计算研究一项使用密度泛函理论对恶二唑啉衍生物的热环化反应进行计算的研究提供了对反应机理和合成化学中潜在应用的见解 (Czardybon 等人,2005)。

合成和杀虫活性对新型恶二唑的合成研究,包括 2-氟苯基-5-芳基/环丙基-1,3,4-恶二唑,揭示了它们作为杀虫剂的潜力,表明此类化合物在农业和害虫防治中的应用 (Shi 等人,2000)。

属性

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-24-15-7-4-11(9-14(15)19)10-22-8-2-3-13(18(22)23)17-20-16(21-25-17)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOMFYIQEZRKFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)

![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)

![Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2540706.png)